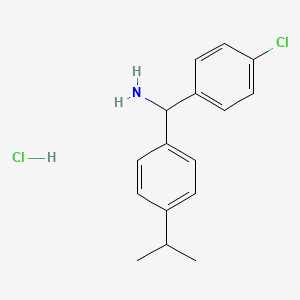![molecular formula C24H15FO7 B2751427 3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate CAS No. 637751-52-1](/img/no-structure.png)
3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical with the molecular formula C24H15FO7. It is related to a hybrid compound of chalcone-salicylate that has been synthesized using a linker mode approach .
Synthesis Analysis
The synthesis of this compound or related compounds typically involves a linker mode approach under reflux condition . For instance, a similar compound, (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate, was synthesized using this method .Scientific Research Applications
Phenolic Compounds in Environmental and Health Research
Environmental Impact and Behavior of Parabens Parabens, which share structural similarities with the phenolic compounds, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite efficient removal from wastewater, they persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This highlights the environmental persistence of phenolic esters and their potential as endocrine disrupters, warranting further investigation into their environmental fate and impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Phenolic Acids from Vegetables Health Benefits
Research into phenolic acids, including hydroxybenzoic and hydroxycinnamic acids, underscores their significance in health benefits such as antioxidant properties. Although the focus has been more on fruits and beverages, vegetables also emerge as a critical source of phenolic acids. This indicates the potential health benefits of phenolic compounds, suggesting a broader scope for research into similar compounds for nutraceutical development (Rashmi & Negi, 2020).
Protein Dynamics in Enzymatic Reactions The study of protein dynamics, particularly in enzymes like para-hydroxybenzoate hydroxylase, offers insight into how phenolic compounds interact with enzymes. These interactions are crucial for understanding the biological activities of phenolic compounds and their potential therapeutic applications. Enzymatic reactions involving phenolic compounds are complex and require further research to elucidate the underlying mechanisms for potential pharmaceutical applications (Entsch, Cole, & Ballou, 2005).
Phenolic Content and Antioxidant Activity in Foods Fermentation significantly affects the phenolic content and antioxidant activity in foods, often leading to enhanced bioactivity. This suggests a promising area for applying phenolic compounds in food science to improve health benefits. Understanding the effects of processing methods on phenolic compounds can inform the development of functional foods with improved health-promoting properties (Leonard et al., 2021).
Mechanism of Action
While the exact mechanism of action for this specific compound is not available, a related compound, (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate, has been studied for its potency against breast cancer through ERα inhibition . The compound exhibited a more negative value of binding free energy than tamoxifen, suggesting a potential cytotoxic activity potency against breast cancer .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate' involves the reaction of 3-hydroxyflavone with 4-(methoxycarbonyl)phenol to form 3-[4-(methoxycarbonyl)phenoxy]-4-hydroxyflavone, which is then reacted with 2-fluorobenzoyl chloride to form the final product.", "Starting Materials": [ "3-hydroxyflavone", "4-(methoxycarbonyl)phenol", "2-fluorobenzoyl chloride", "DMF (N,N-dimethylformamide)", "Et3N (triethylamine)", "DCM (dichloromethane)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "Na2SO4 (sodium sulfate)", "MgSO4 (magnesium sulfate)", "Silica gel" ], "Reaction": [ "Step 1: Dissolve 3-hydroxyflavone and 4-(methoxycarbonyl)phenol in DMF and add Et3N. Stir the mixture at room temperature for 24 hours.", "Step 2: Add DCM to the reaction mixture and extract the product with NaHCO3 solution. Wash the organic layer with brine and dry over Na2SO4.", "Step 3: Purify the product by column chromatography on silica gel using DCM/MeOH as the eluent to obtain 3-[4-(methoxycarbonyl)phenoxy]-4-hydroxyflavone.", "Step 4: Dissolve 3-[4-(methoxycarbonyl)phenoxy]-4-hydroxyflavone in DCM and add 2-fluorobenzoyl chloride. Stir the mixture at room temperature for 24 hours.", "Step 5: Add NaHCO3 solution to the reaction mixture and extract the product with DCM. Wash the organic layer with brine and dry over MgSO4.", "Step 6: Purify the product by column chromatography on silica gel using DCM/MeOH as the eluent to obtain the final product, 3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate." ] } | |
CAS RN |
637751-52-1 |
Molecular Formula |
C24H15FO7 |
Molecular Weight |
434.375 |
IUPAC Name |
[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate |
InChI |
InChI=1S/C24H15FO7/c1-29-23(27)14-6-8-15(9-7-14)31-21-13-30-20-12-16(10-11-18(20)22(21)26)32-24(28)17-4-2-3-5-19(17)25/h2-13H,1H3 |
InChI Key |
JOWUUJUNPULJNE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2751344.png)
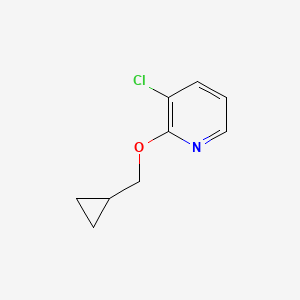

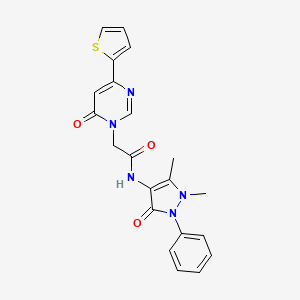
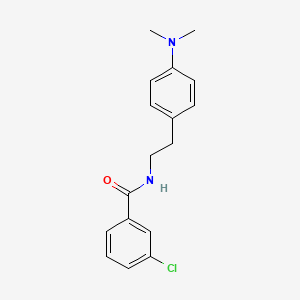
![N1-(4-fluorophenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2751351.png)
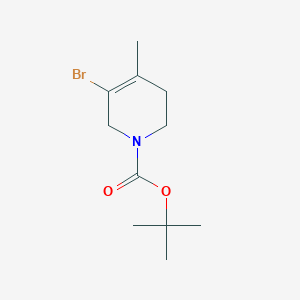
![5-(((6-ethylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2751355.png)
![2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2751356.png)
![3-[(2,4-dimethylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2751357.png)
![(4-(Benzofuran-2-carbonyl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2751358.png)
![5-[2-(4-Methoxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2751359.png)
